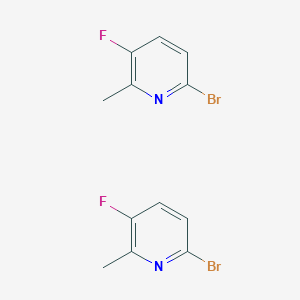
2-Bromo-5-fluoro-6-picoline (2-Bromo-5-fluoro-6-methylpyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-6-picoline, also known as 2-Bromo-5-fluoro-6-methylpyridine, is a halogenated pyridine derivative. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-6-picoline typically involves the halogenation of 6-methylpyridine derivatives. One common method is the bromination of 2-fluoro-4-methylpyridine using bromine or bromine-containing reagents under controlled conditions . Another approach involves the use of bromotrimethylsilane to brominate 2-chloro-6-methylpyridine .
Industrial Production Methods
Industrial production of 2-Bromo-5-fluoro-6-picoline often employs large-scale halogenation reactions with optimized conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to control the reactivity and selectivity of the halogenation steps .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-6-picoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-6-picoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-6-picoline depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. For example, it can be used to synthesize inhibitors of Aurora-A kinase, which play a role in cell division and cancer progression . The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
2-Fluoro-6-methylpyridine:
2-Chloro-5-fluoro-6-methylpyridine: Contains chlorine instead of bromine, resulting in different reactivity patterns.
Uniqueness
2-Bromo-5-fluoro-6-picoline is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a versatile intermediate for various synthetic applications. Its dual halogenation allows for selective reactions that are not possible with mono-halogenated pyridine derivatives .
Propiedades
Fórmula molecular |
C12H10Br2F2N2 |
|---|---|
Peso molecular |
380.03 g/mol |
Nombre IUPAC |
6-bromo-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/2C6H5BrFN/c2*1-4-5(8)2-3-6(7)9-4/h2*2-3H,1H3 |
Clave InChI |
OJCGPICDHUAIJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)Br)F.CC1=C(C=CC(=N1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
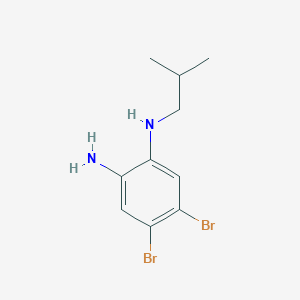
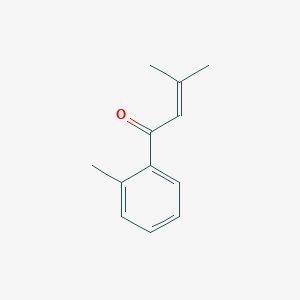
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
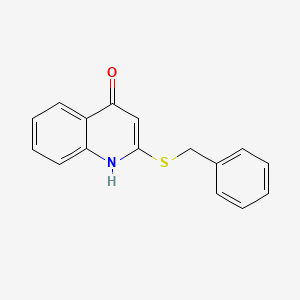
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
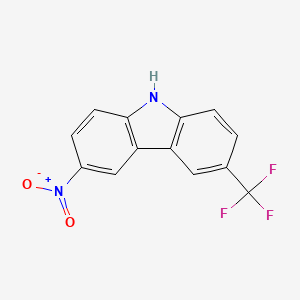
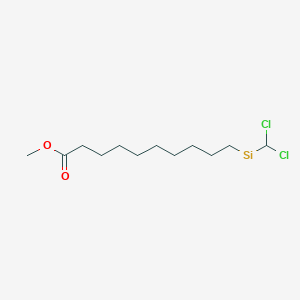
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
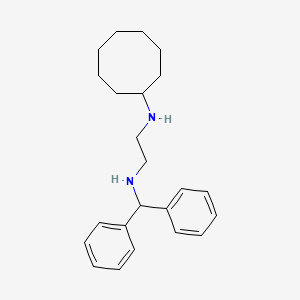
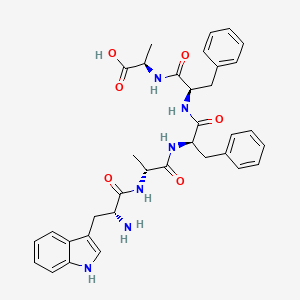
![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
